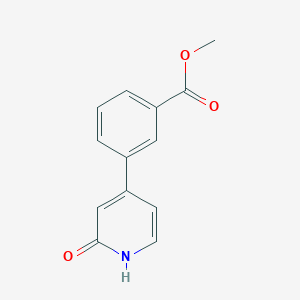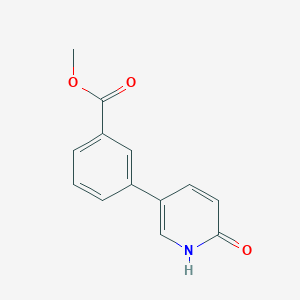
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) is a novel and highly efficient reagent that is used in a variety of synthetic and biological applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the development of new tools and technologies for the study of biochemical and physiological processes.
Scientific Research Applications
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the development of new tools and technologies for the study of biochemical and physiological processes. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Mechanism of Action
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) is a novel reagent that has been used in a variety of synthetic and biological applications. It has been shown to act as a catalyst in the formation of peptides, peptidomimetics, and other biologically active compounds. The mechanism of action is believed to involve the formation of an intermediate species, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a catalyst in the formation of peptides, peptidomimetics, and other biologically active compounds. In addition, it has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has several advantages for laboratory experiments. It is highly efficient, and can be used in a variety of synthetic and biological applications. In addition, it is relatively inexpensive and easy to obtain. However, it does have some limitations. It is not very stable and has a tendency to degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has a wide range of potential applications in the field of synthetic and biological chemistry. Future research could focus on its use in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, further research could focus on its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could focus on its use as an antioxidant, anti-inflammatory, and antimicrobial agent.
Synthesis Methods
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) is synthesized by a condensation reaction of 3-methoxycarbonylphenylhydrazine and 2-hydroxypyridine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 3-4 hours. The product is then purified by precipitation and recrystallization.
properties
IUPAC Name |
methyl 3-(2-oxo-1H-pyridin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-14-12(15)8-10/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONMPMRXRJOXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682921 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-55-9 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367396.png)


![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)

![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)


